2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole
Description
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Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-11-5-6-12-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKMVKHEMZIBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Applications of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole in medicinal chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of novel molecular architectures with therapeutic potential. Among these, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole has emerged as a cornerstone reagent for medicinal chemists. Its unique combination of a reactive boronic ester moiety and the biologically relevant oxazole core provides a powerful platform for the synthesis of a diverse array of bioactive compounds. This guide offers an in-depth exploration of the applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors, and provides detailed protocols for its utilization in the pivotal Suzuki-Miyaura cross-coupling reaction.
The Strategic Advantage of the Oxazole Moiety in Drug Design
The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This structural motif is prevalent in numerous natural products and FDA-approved drugs, valued for its ability to engage in a variety of non-covalent interactions with biological targets.[1][2][3][4][5] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][6] The oxazole core can act as a bioisosteric replacement for other functional groups, enhancing pharmacokinetic properties and target affinity.[3]
Core Application: Synthesis of Checkpoint Kinase 1 (Chk1) Inhibitors
A significant application of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole lies in the synthesis of inhibitors for Checkpoint Kinase 1 (Chk1).[7] Chk1 is a serine/threonine kinase that plays a critical role in the DNA damage response (DDR) pathway.[8][9] In many cancer cells, the DDR pathway is hyperactive, allowing them to survive DNA damage induced by chemotherapy or radiation. Inhibition of Chk1 can therefore sensitize cancer cells to these treatments, leading to enhanced therapeutic efficacy.[8][10]
The oxazole moiety serves as a key pharmacophore in a number of potent Chk1 inhibitors.[7] The use of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole allows for the efficient introduction of this critical functionality into complex molecular scaffolds via the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway of Chk1 in DNA Damage Response
Caption: Simplified signaling pathway of Chk1 in the DNA damage response.
The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[9][11][12] This reaction is widely favored in medicinal chemistry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of building blocks.[13]
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is an ideal substrate for this reaction, allowing for the coupling of the oxazole-2-yl moiety with a variety of aryl and heteroaryl halides. The pinacol ester group enhances the stability and handling of the boronic acid, making it a preferred reagent for many synthetic applications.
General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Application Protocol: Synthesis of a 2-Aryl-Oxazole Derivative
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole with an aryl bromide. The specific conditions may require optimization depending on the nature of the aryl halide.
Materials:
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (1.0 equiv.), the aryl bromide (1.2 equiv.), potassium carbonate (2.0 equiv.), and a magnetic stir bar.
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) in a small amount of anhydrous 1,4-dioxane. Add this catalyst mixture to the reaction flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the reaction flask in a 4:1 ratio. The total solvent volume should be sufficient to dissolve the reagents.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of Pd(OAc)₂ and PPh₃ is a common and effective catalytic system for Suzuki-Miyaura reactions. The phosphine ligand stabilizes the palladium(0) active species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. For more challenging couplings, particularly with electron-rich or sterically hindered substrates, more sophisticated ligands such as SPhos or XPhos may be required.[12]
-
Base: An inorganic base like potassium carbonate is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The base activates the organoboron species, making it more nucleophilic.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is often used. The organic solvent solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step.[12]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere is essential to prevent catalyst degradation and ensure high reaction yields.
Quantitative Data Summary
The following table provides representative data for the Suzuki-Miyaura coupling of various boronic esters with aryl halides. While not specific to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole due to the lack of a specific published example with all the required data in the searched literature, it illustrates the typical yields and conditions.
| Boronic Ester | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 | [12] |
| Phenylboronic acid | 2,2'-dibromo-5,5'-bithiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | High | [2] |
| 2-Azidoarylboronic acid pinacolate esters | Vinyl triflates | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | Good |
Note: The yields are highly dependent on the specific substrates and reaction conditions. Optimization is often necessary to achieve the best results.
Conclusion and Future Perspectives
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of Chk1 inhibitors highlights its potential for the development of targeted cancer therapies. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating the oxazole moiety into a wide range of molecular scaffolds. As our understanding of the biological roles of oxazole-containing compounds continues to grow, the demand for this and similar reagents is expected to increase, driving further innovation in synthetic methodology and drug discovery.
References
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LookChem. Cas 942070-84-0,5-(4,4,5,5-Tetramethyl-[7][8]dioxaborolan-2-yl)-oxazole. [Link]
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Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors. PubMed. [Link]
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CHK1 Inhibitor Blocks Phosphorylation of FAM122A and Promotes Replication Stress. Molecular Cell. [Link]
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A patent review of CHK1 inhibitors (2019 – present). Semantic Scholar. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
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Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
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Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]
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Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]
-
Synthesis of 2-Arylpyrroles by Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
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Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8]-Fused Indole Heterocycles. NIH. [Link]
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Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. NIH. [Link]
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Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. NIH. [Link]
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(PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate. [Link]
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synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar. [Link]
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Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]
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- 13. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
Introduction: The Strategic Importance of 2-(Oxazol-2-yl) Boronate Esters in Drug Discovery
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a pivotal building block in contemporary medicinal chemistry. As a stable, versatile precursor for Suzuki-Miyaura cross-coupling reactions, it enables the efficient incorporation of the oxazole-2-yl moiety into complex molecular architectures.[1] This is of paramount importance as the oxazole scaffold is a privileged structure found in a multitude of biologically active compounds and approved pharmaceuticals, exhibiting a wide range of therapeutic activities. The scalability of the synthesis of this key intermediate is therefore a critical consideration for drug development programs, enabling the production of active pharmaceutical ingredients (APIs) in the quantities required for preclinical and clinical studies.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and protocols for the scale-up synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole. The focus is on providing a robust and scalable process, with an emphasis on safety, efficiency, and product quality.
Reaction Overview: The Miyaura Borylation of 2-Bromooxazole
The most common and scalable method for the synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is the palladium-catalyzed Miyaura borylation of a suitable 2-halooxazole precursor, typically 2-bromooxazole.[2] This reaction involves the cross-coupling of the 2-bromooxazole with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.
Caption: General scheme of the Miyaura borylation reaction.
Key Considerations for Scale-Up Synthesis
Directly scaling a laboratory procedure to a pilot or manufacturing plant is fraught with challenges. The following sections detail the critical parameters that require careful consideration and optimization for a successful and robust scale-up of the Miyaura borylation of 2-bromooxazole.
Starting Material Quality and Synthesis
2-Bromooxazole: The purity of the 2-bromooxazole starting material is paramount. Impurities can negatively impact the catalytic cycle, leading to lower yields and the formation of difficult-to-remove byproducts. A scalable synthesis of 2-bromooxazole from oxazole using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF) has been reported.[3] Careful control of the reaction temperature and stoichiometry is crucial to minimize the formation of di-brominated species.
Bis(pinacolato)diboron (B₂pin₂): Commercial B₂pin₂ is generally of high purity. However, for large-scale reactions, it is advisable to use a grade with low moisture content, as water can lead to the formation of boronic acids and affect the reaction efficiency.
Catalyst and Ligand Selection
The choice of the palladium catalyst and ligand system is a critical factor influencing the reaction's efficiency, cost, and scalability. While numerous catalyst systems have been developed for Miyaura borylation, for heteroaromatic substrates like 2-bromooxazole, phosphine-ligated palladium complexes are commonly employed.
| Catalyst System | Key Advantages | Scale-Up Considerations |
| Pd(dppf)Cl₂ | Commercially available, robust, and effective for a wide range of substrates. | Relatively high catalyst loadings may be required. |
| Pd(OAc)₂ + Ligand | Allows for fine-tuning of reactivity by ligand selection. | Requires careful handling of air-sensitive ligands. |
| Pre-formed Catalysts | Air-stable and easy to handle. | May be more expensive than in-situ generated catalysts. |
For scale-up, a balance between catalyst activity, stability, cost, and ease of handling must be struck. Pd(dppf)Cl₂ often represents a good starting point due to its proven track record in large-scale synthesis.
Base and Solvent Selection
The base plays a crucial role in the Miyaura borylation, facilitating the transmetalation step. The choice of base can significantly impact the reaction rate and the formation of byproducts.
-
Potassium Acetate (KOAc): A mild and commonly used base for Miyaura borylations. It is inexpensive and generally provides good yields.
-
Other Bases: Stronger bases can sometimes lead to side reactions, including the Suzuki-Miyaura coupling of the newly formed boronate ester with unreacted 2-bromooxazole.
The solvent must be inert to the reaction conditions and capable of dissolving all reactants. Anhydrous 1,4-dioxane is a common choice for this reaction. It is important to ensure the solvent is thoroughly deoxygenated before use, as oxygen can deactivate the palladium catalyst.
Reaction Parameters and In-Process Controls
Temperature: The reaction is typically conducted at elevated temperatures (e.g., 80-100 °C). Careful temperature control is essential for ensuring consistent reaction rates and minimizing the formation of thermal degradation products.
Reaction Time: The reaction progress should be monitored by in-process controls (IPCs) such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the optimal reaction time. This avoids prolonged heating, which can lead to byproduct formation.
Oxygen Exclusion: Palladium(0) catalysts are sensitive to oxidation. Therefore, it is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This includes deoxygenating the solvent and purging the reaction vessel thoroughly.
Work-up and Purification
Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceutical applications. Several methods can be employed for palladium removal, including:
-
Charcoal Treatment: Activated carbon can effectively adsorb residual palladium.
-
Scavenger Resins: Thiol-functionalized silica or polymer resins can selectively bind to palladium.
-
Crystallization: If the product is a solid, crystallization is an effective method for purification and palladium removal.
Purification of the Boronate Ester: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is often an oil or a low-melting solid, which can make purification by crystallization challenging.[4] Column chromatography is a common laboratory-scale purification method, but it is often not practical for large-scale production. Alternative purification strategies include:
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
-
Trituration: Washing the crude product with a non-polar solvent (e.g., hexanes) can help remove non-polar impurities.
-
Conversion to a Crystalline Derivative: In some cases, it may be advantageous to convert the boronate ester to a more crystalline derivative (e.g., a trifluoroborate salt) for purification, and then regenerate the boronate ester if needed.
Caption: A typical workflow for the scale-up synthesis.
Scalable Protocol for the Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
This protocol is a representative procedure based on established methodologies for Miyaura borylation and should be optimized for specific equipment and scale.
Materials and Equipment:
-
2-Bromooxazole (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)
-
Potassium acetate (KOAc), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous and deoxygenated
-
Jacketed glass reactor with mechanical stirrer, reflux condenser, and nitrogen inlet/outlet
-
Temperature control unit
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and has been purged with nitrogen.
-
Charging of Solids: Charge the reactor with 2-bromooxazole, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂ under a nitrogen atmosphere.
-
Solvent Addition: Add the deoxygenated 1,4-dioxane to the reactor.
-
Inerting: Sparge the reaction mixture with nitrogen for at least 30 minutes to ensure all dissolved oxygen is removed.
-
Heating: Heat the reaction mixture to 85-90 °C with stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC. The reaction is typically complete within 4-8 hours.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the filter cake with 1,4-dioxane.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification:
-
Aqueous Work-up: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining inorganic salts.
-
Palladium Scavenging: Treat the organic layer with activated charcoal or a palladium scavenger resin.
-
Final Purification: Concentrate the organic layer and purify the product by vacuum distillation or by trituration with a non-polar solvent like hexanes.
-
Analytical Characterization:
The final product should be characterized by:
-
¹H and ¹³C NMR spectroscopy to confirm the structure.
-
Mass spectrometry to confirm the molecular weight.
-
HPLC or GC to determine the purity.
Safety Considerations
-
2-Bromooxazole: This compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
1,4-Dioxane: This solvent is flammable and a suspected carcinogen. Work in a well-ventilated area and take precautions to avoid ignition sources.
-
Pressure Build-up: When heating a sealed or closed system, there is a risk of pressure build-up. Ensure the reaction vessel is properly vented.
Conclusion
The scale-up synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole via the Miyaura borylation of 2-bromooxazole is a feasible and robust process. Careful attention to starting material quality, catalyst selection, reaction conditions, and purification methods is essential for a successful and efficient scale-up. The protocol and considerations outlined in this application note provide a solid foundation for the development of a safe, scalable, and reproducible manufacturing process for this important building block in drug discovery.
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Singh, R., et al. (2021). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 26(16), 4983. [Link]
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A discussion on the purification of boronic acids/boronate esters. (2016). ResearchGate. [Link]
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A video demonstration of a Suzuki-Miyaura coupling reaction setup. (2023). YouTube. [Link]
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Al-Zoubi, R. M., et al. (2021). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2021(4), M1283. [Link]
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Cai, X., Yang, H., & Zhang, G. (2005). Synthesis of 2,4,5-Trisubstituted Oxazoles. Synthesis, 2005(10), 1569-1571. [Link]
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Gurung, S. R., et al. (2016). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development, 20(11), 1970-1976. [Link]
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Molander, G. A., & Trice, S. L. J. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. The Journal of organic chemistry, 77(19), 8678–8688. [Link]
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved January 28, 2026, from [Link]
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Wąs, B., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7806. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve yields and troubleshoot common issues with this specific heterocyclic boronic ester. The unique electronic properties of the oxazole ring can present challenges, but with careful consideration of reaction parameters, high-yielding and reproducible results are readily achievable.
Introduction: The Nuances of 2-Oxazolyl Boronates in Suzuki Coupling
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2][3][4][5] However, the success of this palladium-catalyzed cross-coupling is highly dependent on a number of interconnected parameters, including the choice of catalyst, base, and solvent.[6] When working with heteroaromatic substrates like 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, the inherent electronic properties and potential for catalyst inhibition by the nitrogen-containing heterocycle add layers of complexity.[5][7][8]
This guide provides a structured approach to troubleshooting and optimizing your reactions, moving from common, easily addressed issues to more complex mechanistic considerations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues that you may encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Conversion of Starting Materials
Question: I am seeing very little or no formation of my desired product. What are the most likely causes and how can I address them?
Answer: Low conversion is a common issue and can often be resolved by systematically evaluating your reaction setup and conditions.
-
Inactive Catalyst: The generation of the active Pd(0) species is critical. If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction. In some cases, the catalyst may have degraded over time. Consider using a fresh batch of catalyst or a more robust pre-catalyst.
-
Insufficiently Active Catalyst System: The combination of palladium source and ligand is crucial. For electron-rich or sterically hindered coupling partners, a more electron-rich and bulky ligand may be required to promote oxidative addition and reductive elimination.
-
Inappropriate Base: The base plays a key role in the transmetalation step.[9] Its strength and solubility can significantly impact the reaction rate. If you are using a weak base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.
-
Low Reaction Temperature: Some Suzuki couplings require higher temperatures to proceed at a reasonable rate. If you are running your reaction at a moderate temperature (e.g., 80 °C), a gradual increase may improve the yield.
-
Solvent Effects: The solubility of all reaction components is essential. If your starting materials or base are not well-dissolved, the reaction will be slow. Consider a different solvent or solvent mixture to improve solubility.
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing significant amounts of side products, primarily homocoupling of the boronic ester and/or protodeboronation. How can I minimize these?
Answer: The formation of byproducts is often indicative of specific issues within the catalytic cycle.
-
Homocoupling of the Boronic Ester: This side reaction, which produces a 2,2'-bioxazole, is often promoted by the presence of oxygen.[1][10]
-
Mitigation Strategy: Rigorous degassing of your solvent and reaction vessel is critical. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintaining a positive pressure of inert gas throughout the reaction is also recommended. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that can occur during the in situ reduction of Pd(II) precatalysts.[11]
-
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom. It is often exacerbated by harsh reaction conditions or the presence of excess water.[12][13]
-
Mitigation Strategy: Use the boronic ester as fresh as possible. If protodeboronation is a persistent issue, consider using anhydrous conditions with a base like K₃PO₄.[13] Reducing the reaction temperature or time may also be beneficial.
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my product from residual starting materials and byproducts. Are there any specific workup procedures you recommend?
Answer: Effective purification begins with a well-planned workup procedure.
-
Removal of Boronic Acid Byproducts: Unreacted boronic ester and its hydrolysis product, oxazole-2-boronic acid, can often be removed with an aqueous basic wash. A wash with a dilute solution of NaOH or K₂CO₃ during the workup can help to extract these acidic impurities into the aqueous layer.
-
Removal of Palladium Catalyst: Residual palladium can often be removed by passing the crude product through a short plug of silica gel. For more persistent palladium contamination, treatment with a palladium scavenger may be necessary.
Experimental Protocols & Data
Standard Protocol for Suzuki Coupling with 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
This protocol provides a general starting point for your optimizations.
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv), 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst and ligand under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | XPhos Pd G3 | A range of catalysts with varying activity and stability.[14] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Varying base strength to optimize the transmetalation step. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | DMF | Different solvent polarities to address solubility issues.[12][13] |
| Temperature | 80 °C | 100 °C | 120 °C | Increasing temperature can overcome activation energy barriers. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates the key steps.
Caption: A stepwise workflow for troubleshooting low-yielding Suzuki reactions.
Advanced Considerations
For particularly challenging substrates, more advanced strategies may be necessary.
-
Anhydrous Suzuki Coupling: In cases of severe protodeboronation, completely anhydrous conditions using a base like potassium trimethylsilanolate (TMSOK) can be highly effective. [2]* Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times and, in some cases, improve yields by accessing higher temperatures than traditional oil baths.
By methodically working through the potential issues and optimization strategies outlined in this guide, you will be well-equipped to improve the yield and reproducibility of your Suzuki reactions with 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Rickhaus, M. (2014). Answer to "How can I solve my problem with Suzuki coupling?". ResearchGate. [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4345–4358. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]
-
Reddit user r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
Various Authors. (2018). Answers to "Why can't I achieve good yields for this Suzuki reaction?". ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
De La Rosa, M. A., & Grotjahn, D. B. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(24), 5950. [Link]
-
Vedejs, E., & Fields, S. C. (2007). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Tetrahedron Letters, 48(35), 6149-6152. [Link]
-
Delaney, C. P., & Denmark, S. E. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5981–5986. [Link]
-
The Organic Chemistry Tutor. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Ciaffoni, L., & Mace, Y. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 17(12), 1266-1288. [Link]
-
Stambuli, J. P., & Counceller, C. M. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(6), 1935–1943. [Link]
-
Ackermann, L., & Potukuchi, H. K. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organic Letters, 12(22), 5246–5249. [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4345–4358. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Lindh, J., et al. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 173, 107931. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Aslam, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6524. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
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- 11. benchchem.com [benchchem.com]
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- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Side reactions of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole and how to avoid them
Welcome to the technical support resource for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As an electron-deficient heteroaromatic boronic ester, its application, particularly in palladium-catalyzed cross-coupling reactions, can present unique challenges. This document provides in-depth, experience-driven answers to common issues, focusing on the mechanistic rationale behind troubleshooting strategies to ensure robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki-Miyaura reaction yield is consistently low, and I'm recovering a significant amount of oxazole. What is the likely cause and how can I fix it?
Answer:
This is the most frequently encountered issue when working with 2-oxazolyl boronic esters and is almost certainly due to protodeboronation .
What is Protodeboronation?
Protodeboronation is a non-productive side reaction where the C-B bond of the boronic ester is cleaved and replaced by a C-H bond, reverting your reagent to simple oxazole.[1][2] This process consumes your starting material, directly reducing the yield of your desired cross-coupled product. Electron-deficient heteroaromatic systems, like oxazole, are particularly susceptible to this pathway.[3][4] The reaction is typically catalyzed by the base and any protic sources (like water) present in the reaction mixture.[1][2]
Troubleshooting & Avoidance Strategies:
-
Rigorous Control of Water: This is the most critical factor. While some Suzuki protocols call for aqueous bases, this is often detrimental for sensitive heteroaryl boronates.
-
Protocol: Use anhydrous solvents (e.g., dioxane, toluene, CPME) and freshly dried bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are strong bases with low nucleophilicity and can be rigorously dried. Flame-dry glassware under vacuum and conduct the reaction under a strict inert atmosphere (Argon or Nitrogen).
-
-
Choice of Base: The nature and strength of the base are paramount.
-
Rationale: A base that is strong enough to facilitate the catalytic cycle but not so aggressive as to promote rapid protodeboronation is ideal.
-
Recommendation: Switch from common bases like Na₂CO₃ or K₂CO₃, especially in aqueous solutions, to anhydrous K₃PO₄ or Cs₂CO₃. In some cases, fluoride-based activators like KF or CsF can be effective.
-
-
Optimize Reaction Temperature and Time:
-
Rationale: Protodeboronation is a kinetic process. If the rate of the desired Suzuki coupling is slow, the side reaction has more time to occur. Conversely, excessively high temperatures can accelerate decomposition.
-
Protocol: Aim for the lowest temperature at which the cross-coupling proceeds efficiently. Monitor the reaction by TLC or LC-MS. If the reaction stalls and protodeboronation becomes significant, increasing catalyst or ligand loading may be more effective than increasing temperature.
-
-
Use a More Stable Boron Moiety: If protodeboronation remains problematic, the pinacol ester may not be robust enough for your system.
-
Recommendation: Consider converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or a diethanolamine (DABO) complex.[5][6][7] These are often crystalline, air-stable solids that can be used directly in coupling reactions, slowly releasing the boronic acid in situ.[5][6]
-
| Parameter | Standard Condition (Prone to Failure) | Recommended Condition (for 2-Oxazolyl-Bpin) |
| Solvent | Toluene/H₂O, THF/H₂O | Anhydrous Dioxane, Toluene, or CPME |
| Base | 2M aq. Na₂CO₃ or K₂CO₃ | Anhydrous K₃PO₄ or Cs₂CO₃ |
| Atmosphere | Nitrogen balloon | High-vacuum manifold, Argon backfill |
| Temperature | 100-110 °C | Start at 80 °C and monitor |
Question 2: My reaction is clean, but very slow. How can I accelerate the transmetalation step without causing decomposition?
Answer:
A sluggish reaction with a sensitive substrate like 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole often points to a slow transmetalation step. This is the step where the oxazole group is transferred from boron to the palladium catalyst. For pinacol esters, this step can be slower compared to boronic acids.[5]
Causality & Solutions:
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial.
-
Rationale: Electron-rich and sterically hindered "Buchwald-type" biarylphosphine ligands are designed to accelerate both oxidative addition and reductive elimination. They stabilize the palladium center and create a more reactive catalytic species. While some bulky ligands can paradoxically promote protodeboronation, a careful choice is often the key to success.[1][8]
-
Recommendation: Screen a panel of ligands. Excellent starting points include SPhos , XPhos , and RuPhos . These are often superior to traditional ligands like PPh₃ or Pd(dppf)Cl₂ for challenging heteroaromatic couplings.
-
-
Addition of a Co-catalyst:
-
Rationale: Copper(I) salts have been shown to significantly accelerate Suzuki-Miyaura reactions of electron-deficient 2-heterocyclic boronates.[4] While the exact mechanism is debated, it is proposed that copper facilitates the transmetalation step, possibly via a Cu-oxazole intermediate.
-
Protocol: Add a stoichiometric or sub-stoichiometric amount of a Cu(I) salt, such as CuI or CuTC (Copper(I)-thiophene-2-carboxylate), to the reaction mixture.
-
-
Anhydrous Conditions:
Question 3: I am observing a significant amount of a bi-oxazole byproduct. What is this and how do I prevent it?
Answer:
The formation of a bi-oxazole (oxazole-oxazole) dimer is the result of homocoupling , another common side reaction in Suzuki-Miyaura chemistry.[11]
Mechanism of Homocoupling:
Homocoupling of boronic esters can occur through several mechanisms, but it is often a palladium-catalyzed oxidative process that competes with the desired cross-coupling.[11] It can become particularly prevalent if the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, allowing for side reactions involving two molecules of the boronic ester at the catalytic center. It has also been shown to predominate with electron-deficient arylboronic acids in certain systems.[8]
Prevention Strategies:
-
Use a More Reactive Coupling Partner:
-
Rationale: If possible, use an aryl iodide or aryl triflate instead of an aryl bromide or chloride. The oxidative addition step is generally faster in the order I > OTf > Br >> Cl. By accelerating this step, you favor the cross-coupling pathway over the homocoupling pathway.
-
-
Optimize Ligand and Stoichiometry:
-
Rationale: The ligand can influence the relative rates of the catalytic steps.
-
Recommendation: Using a highly active ligand system (like the Buchwald ligands mentioned previously) can help ensure the cross-coupling cycle outcompetes homocoupling.[8] Additionally, avoid using a large excess of the boronic ester, as this can increase the statistical likelihood of homocoupling. A 1.1 to 1.3 excess is typically sufficient.
-
-
Ensure Oxygen-Free Conditions:
-
Rationale: While not always the primary pathway, oxygen can promote some mechanisms of oxidative homocoupling.
-
Protocol: Thoroughly degas your reaction mixture. The "freeze-pump-thaw" method (3 cycles) is more effective than simply bubbling argon or nitrogen through the solvent.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
This is a starting point protocol and may require optimization for your specific substrates.
-
Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add the aryl halide (1.0 equiv), 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4.4 mol %) and add this solid to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution with respect to the aryl halide).
-
Degassing: Subject the heterogeneous mixture to three cycles of freeze-pump-thaw.
-
Reaction: Place the sealed flask in a pre-heated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small, quenched aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Wikipedia. (n.d.). Boronic acid. In Wikipedia. Retrieved January 28, 2026, from [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 11(24), 5654–5657. [Link]
-
Le, C. M., & Pagenkopf, B. L. (2004). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 6(23), 4147–4149. [Link]
-
Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 5(24), 4567–4569. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Reyes, C. A., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for Suzuki− Miyaura Cross-Coupling... Retrieved January 28, 2026, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 130(48), 16484–16485. [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved January 28, 2026, from [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Sci-Hub. (2005). Isoxazole Boronic Esters. Synfacts, 2005(02), 0202–0202. [Link]
-
Ciaramelli, C., et al. (2012). Stability of Boronic Esters to Hydrolysis: A Comparative Study. European Journal of Organic Chemistry, 2012(28), 5488-5492. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
Royal Society of Chemistry. (n.d.). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Retrieved January 28, 2026, from [Link]
-
Richardson, A. D., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(6), 2281–2284. [Link]
-
University of Rochester. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved January 28, 2026, from [Link]
-
MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved January 28, 2026, from [Link]
-
PubMed Central. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Retrieved January 28, 2026, from [Link]
-
Bruner, S. D., et al. (2015). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 56(23), 3215-3218. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(18), 6066-6068. [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). data reports 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole. Retrieved January 28, 2026, from [Link]
-
Chemistry Stack Exchange. (2024, June 24). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. [Link]
-
Guram, A. S., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters, 11(2), 349–351. [Link]
-
Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. [Link]
-
Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved January 28, 2026, from [Link]
-
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]
-
University of Manchester. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Research Explorer. [Link]
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- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
Purification of products from 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole reactions
Introduction
Welcome to the technical support guide for the purification of products derived from reactions involving 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole. This versatile building block is crucial in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex molecules in pharmaceutical and materials science research.[1][2] However, the unique chemical nature of the oxazole ring combined with the sensitivity of the pinacol boronate ester group presents specific purification challenges.[3][4]
The primary difficulties encountered are the hydrolysis of the boronate ester to the corresponding boronic acid (protodeboronation), the removal of palladium catalyst residues, and the separation of structurally similar byproducts.[3][5] This guide provides field-proven troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve high purity for your target compounds.
Troubleshooting Guide
This section addresses specific problems encountered during the purification process in a direct question-and-answer format.
Question 1: My final product is contaminated with a more polar impurity that I suspect is the corresponding oxazole boronic acid. How can I remove it?
Answer: This is a very common issue, primarily caused by the hydrolysis of the pinacol boronate ester during the aqueous workup or upon exposure to silica gel.[4] The resulting boronic acid is significantly more polar and can be difficult to remove via chromatography alone.
Potential Causes & Solutions:
-
Cause A: Hydrolysis during Aqueous Workup. Standard aqueous workups, especially if acidic, can readily cleave the pinacol ester.[6][7]
-
Solution 1: Basic Wash. Perform a liquid-liquid extraction using a mild base. Boronic acids are weakly acidic (pKa ~9) and will be deprotonated by a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), forming a water-soluble boronate salt that partitions into the aqueous layer.[8][9] Your desired, less polar boronate ester product will remain in the organic phase. See Protocol 2 for a detailed methodology.
-
Solution 2: Sorbitol Extraction. This technique involves forming a water-soluble complex specifically with the free boronic acid. By washing the organic solution of your crude product with an aqueous sorbitol solution, the boronic acid impurity is selectively pulled into the aqueous phase.[10][11]
-
-
Cause B: On-Column Hydrolysis (Silica Gel Chromatography). The Lewis acidic nature of standard silica gel can catalyze the hydrolysis of the boronate ester, leading to contamination of fractions with the boronic acid.[4]
-
Solution: Deactivated Silica Gel. Before preparing your column, slurry the silica gel in your starting eluent and add a small amount of a tertiary amine, such as triethylamine (~1% v/v). This neutralizes the acidic sites on the silica surface, significantly reducing the risk of on-column decomposition.[12] See Protocol 1 for details.
-
Question 2: My TLC plate shows significant streaking, and my column chromatography yields are poor with broad elution of the product.
Answer: Streaking and poor separation during silica gel chromatography are classic indicators of undesirable interactions between your compound and the stationary phase. For oxazole-containing boronate esters, this can be due to two main factors.
Potential Causes & Solutions:
-
Cause A: Interaction with Acidic Silica. As mentioned above, the boronate ester may be partially hydrolyzing on the column, creating a mixture of compounds with different polarities that elute poorly.[4]
-
Solution: Use deactivated silica gel as described in Question 1 and Protocol 1 .[12]
-
-
Cause B: Basic Nature of the Oxazole Nitrogen. The nitrogen atom in the oxazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and irreversible adsorption.
-
Solution 1: Add a Mobile Phase Modifier. Incorporating a small amount of a competitive base like triethylamine or pyridine into your eluent system can mitigate these interactions and improve peak shape.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina, for your column chromatography. Perform a TLC analysis on an alumina plate first to verify separation.
-
Question 3: My purified product still contains dark-colored impurities, likely from the palladium catalyst.
Answer: Residual palladium from cross-coupling reactions is a common and critical impurity to remove, especially for compounds intended for biological applications. These residues often appear as a fine black or dark brown solid (palladium black) or can remain in solution.
Potential Causes & Solutions:
-
Cause A: Inefficient Initial Filtration. The catalyst may not have been fully removed after the reaction.
-
Solution 1: Filtration through Celite®. After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This is often sufficient to remove the bulk of the precipitated palladium catalyst.[13]
-
Solution 2: Activated Charcoal Treatment. Stirring the crude organic solution with activated charcoal for 10-15 minutes before filtration can help adsorb soluble palladium species.[13] Use this method judiciously, as it can sometimes lead to loss of the desired product through co-adsorption.
-
-
Cause B: Soluble Palladium Species. Some palladium complexes may remain dissolved and co-elute with your product during chromatography.
-
Solution: Use a Scavenging Agent. If standard methods fail, consider using a scavenger resin (e.g., a thiol-functionalized silica) designed to bind and remove heavy metals. These are typically stirred with the solution of the impure product and then filtered off.
-
Purification Strategy Decision Workflow
This diagram outlines a logical flow for selecting the most appropriate purification strategy based on the properties of your crude product.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
-
Q: Can I store my 2-oxazolyl boronate ester product long-term? A: Pinacol boronate esters are generally more stable than their corresponding boronic acids.[3][6] For long-term storage, it is best to keep the compound in a solid form, in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and stored at low temperatures (-20°C is recommended) away from moisture.[14]
-
Q: What TLC stain can I use to visualize my boronate ester product? A: In addition to UV visualization (if your compound is UV-active), a potassium permanganate (KMnO₄) stain is often effective. The boronate ester may or may not be sensitive, but many other functional groups present after a coupling reaction will be oxidized, making it a useful general-purpose stain.
-
Q: My product is an oil. Is recrystallization still possible? A: Recrystallization is generally not an option for oils.[8] In this case, column chromatography is the primary method of purification. If the oil is of high purity (>90%), you might consider distillation if the compound is thermally stable and has a sufficiently low boiling point, though this is less common for the complex molecules typically synthesized using this method.[8]
-
Q: What are the most common side products in a Suzuki reaction with this reagent? A: Besides unreacted starting materials, common side products include the homocoupling of the boronate ester (forming a bi-oxazole) and protodeboronation, which leads to the formation of unsubstituted oxazole.[3] The conditions of the reaction (base, temperature, catalyst) will influence the prevalence of these side reactions.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol is designed to minimize the on-column hydrolysis of the boronate ester.
-
Preparation of Deactivated Silica:
-
In a fume hood, weigh the required amount of silica gel for your column into a beaker.
-
Create a slurry by adding your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
While stirring, add triethylamine (NEt₃) dropwise until you reach ~1% of the total solvent volume.
-
Stir the slurry for 5-10 minutes.
-
-
Column Packing:
-
Carefully pack the column with the deactivated silica slurry.
-
Equilibrate the packed column by flushing with at least two column volumes of the starting eluent (containing 1% NEt₃).
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Run the column using your predetermined solvent gradient, ensuring that the mobile phase throughout the run contains the same percentage of triethylamine used for deactivation.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator. The residual triethylamine is volatile and should be removed under high vacuum.
-
Protocol 2: Extractive Workup for Boronic Acid Removal
This workflow illustrates the separation of a neutral boronate ester from an acidic boronic acid byproduct.
Caption: Workflow for basic extractive purification.
Protocol 3: Recrystallization of Solid Products
This is the preferred method for solid products if a suitable solvent system can be found, as it is highly scalable and efficient.
-
Solvent Screening:
-
Place a small amount of your impure solid in several test tubes.
-
Add different single solvents (e.g., hexanes, ethyl acetate, ethanol, isopropanol) to each tube. The ideal single solvent will dissolve the compound when hot but not when cold.
-
If a single solvent is not found, test solvent pairs (e.g., ethyl acetate/hexanes, ethanol/water). The compound should be soluble in the "good" solvent and insoluble in the "anti-solvent".[8]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent (or the "good" solvent) to completely dissolve the solid. Use a hot plate and a condenser to prevent solvent loss.
-
-
Crystallization:
-
If using a solvent pair, add the "anti-solvent" dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
References
-
ResearchGate. (2024). How to purify boronate esters?[Link]
- Google Patents. (1981).
-
ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
- Google Patents. (1994).
-
National Institutes of Health. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link]
- Google Patents. (2005).
-
Reddit. (2017). Purification of boronic acids? r/chemistry. [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]
-
ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]
-
Organic Syntheses. (n.d.). boronic esters. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
ResearchGate. (n.d.). Chromatograms of the five oxazole compounds obtained on the MaltoShell...[Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Reddit. (2024). Trouble purifying my boronate ester compound. r/Chempros. [Link]
-
ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. [Link]
-
National Institutes of Health. (n.d.). Methodology for the Synthesis of Substituted 1,3-Oxazoles. PMC. [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
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- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. chemscene.com [chemscene.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
Welcome to the technical support center for the effective use of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole in your synthetic endeavors. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of employing this versatile building block in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth answers to frequently asked questions, a comprehensive troubleshooting guide, and detailed experimental protocols based on established literature and our in-house expertise. Our goal is to empower you to overcome common challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of 2-oxazolyl boronic esters?
The base plays a multifaceted role in the Suzuki-Miyaura reaction, and its function is a topic of ongoing mechanistic discussion.[1] Two primary pathways are generally considered:
-
The Boronate Pathway: In this mechanism, the base activates the boronic ester by coordinating to the boron atom, forming a more nucleophilic boronate 'ate' complex. This increased nucleophilicity is thought to facilitate the crucial transmetalation step with the palladium(II) complex.[1]
-
The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II)-halide complex (formed after oxidative addition) to generate a more reactive palladium(II)-hydroxide or -alkoxide species. This species then readily undergoes transmetalation with the neutral boronic ester.[1]
In many systems, particularly those involving aqueous co-solvents, evidence suggests the oxo-palladium pathway is kinetically favored. However, the optimal base can vary significantly depending on the specific substrates and solvent system.
Q2: How do I choose the right base for my reaction? My yields are low with standard carbonate bases.
While potassium carbonate (K₂CO₃) is a common choice, its efficacy can be limited with electron-deficient heteroaryl boronic esters like our 2-oxazolyl derivative. These substrates are prone to a deleterious side reaction called protodeborylation under strongly basic aqueous conditions.[2][3][4][5]
Consider the following when selecting a base:
-
Base Strength: A stronger base is not always better. While it might accelerate the desired catalytic cycle, it can also promote protodeborylation. Weaker bases like potassium phosphate (K₃PO₄) or even potassium fluoride (KF) can sometimes provide a better balance, minimizing the undesired side reaction while still promoting the coupling.
-
Solubility: The solubility of the base in the reaction medium is critical. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility in many organic solvents, leading to a higher effective concentration of the base.[6]
-
Anion Effects: The nature of the anion can also play a role. Phosphates, for example, are often excellent choices for challenging couplings of heteroarylboronates.[7]
For 2-oxazolyl boronic esters, we recommend starting with K₃PO₄ or Cs₂CO₃ . If protodeborylation is a significant issue, a milder base like K₂CO₃ in an anhydrous solvent system might be beneficial.
Q3: What is the impact of the solvent on the reactivity of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole?
The solvent system is a critical parameter that influences several aspects of the reaction:
-
Solubility of Reactants: All components of the reaction, including the boronic ester, aryl halide, catalyst, and base, must have sufficient solubility in the chosen solvent for the reaction to proceed efficiently.[8]
-
Catalyst Stability and Activity: The solvent can affect the stability and activity of the palladium catalyst.
-
Role of Water: The presence of water can be a double-edged sword. In many cases, a small amount of water is beneficial, as it can facilitate the formation of the highly reactive Pd-OH species in the oxo-palladium pathway and aid in the dissolution of inorganic bases.[9][10][11][12] However, excessive water, especially in combination with a strong base, can significantly increase the rate of protodeborylation of the sensitive oxazolyl boronic ester.[9][10][11][12]
Commonly used solvents include:
-
Aprotic Ethers: Dioxane and tetrahydrofuran (THF) are frequently used, often with a small percentage of water.
-
Aromatic Hydrocarbons: Toluene is another common choice, particularly when anhydrous conditions are desired.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be effective due to its high polarity and ability to dissolve a wide range of reactants. However, it can sometimes lead to undesired side reactions at high temperatures.[8]
For the coupling of 2-oxazolyl boronic ester, we recommend starting with a dioxane/water (e.g., 4:1 v/v) mixture. If protodeborylation is a concern, switching to an anhydrous solvent like toluene or dry dioxane may be necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base/Solvent Combination: The chosen base may be too weak or insoluble in the reaction medium. | - Switch to a more soluble base like Cs₂CO₃ or a stronger base like K₃PO₄. - Ensure the solvent system effectively dissolves all reactants. A dioxane/water mixture is a good starting point.[9][10][11][12] |
| 2. Catalyst Deactivation: The palladium catalyst may have been deactivated by oxygen or impurities. | - Ensure all solvents are properly degassed before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Protodeborylation of the Boronic Ester: The C-B bond is cleaved by a proton source, leading to the formation of unsubstituted oxazole.[2][3][4][5] | - Use a milder base (e.g., K₂CO₃) or a non-aqueous base. - Minimize the amount of water in the reaction or switch to a completely anhydrous solvent system (e.g., dry toluene or dioxane). - Lower the reaction temperature. | |
| Significant Protodeborylation | 1. Excessive Water and/or Strong Base: This combination is the primary driver of protodeborylation for electron-deficient heteroaryl boronic esters. | - Reduce the water content in the solvent system or switch to an anhydrous solvent. - Use K₃PO₄ instead of stronger bases like NaOH or KOH. In some cases, K₂CO₃ may be sufficient. - Consider using a phase-transfer catalyst to facilitate the reaction under biphasic conditions, which can sometimes limit the exposure of the boronic ester to the aqueous base. |
| 2. High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeborylation. | - Attempt the reaction at a lower temperature (e.g., 80 °C instead of 100 °C), although this may require a longer reaction time. | |
| Formation of Homocoupled Byproducts | 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic ester. | - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas throughout the reaction. |
| 2. Use of a Pd(II) Pre-catalyst: Some Pd(II) pre-catalysts can be reduced in situ by the boronic acid, leading to homocoupling. | - While common, if homocoupling is a major issue, consider using a Pd(0) source directly. |
Data Presentation: Effect of Base and Solvent on a Model Reaction
The following data illustrates the impact of different bases and solvents on the Suzuki-Miyaura coupling of a model 2-heteroaryl pinacol boronate with an aryl bromide. While not specific to the 2-oxazolyl derivative, these trends are highly informative for optimizing your reaction conditions.
Table 1: Effect of Base on the Yield of 2-Arylpyridine
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 85 |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 82 |
| 3 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 65 |
| 4 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 70 |
| 5 | NaOH | Dioxane/H₂O (4:1) | 100 | 45 (significant protodeborylation) |
Data is representative and compiled for illustrative purposes. Actual yields are substrate-dependent.
Table 2: Effect of Solvent on the Yield of 2-Arylthiophene
| Entry | Solvent System | Base | Temperature (°C) | Yield (%) |
| 1 | Dioxane/H₂O (4:1) | K₃PO₄ | 100 | 92 |
| 2 | Toluene/H₂O (4:1) | K₃PO₄ | 100 | 88 |
| 3 | DMF | K₃PO₄ | 100 | 85 |
| 4 | Dry Dioxane | K₃PO₄ | 100 | 75 |
| 5 | THF/H₂O (4:1) | K₃PO₄ | 80 | 80 |
Data is representative and compiled for illustrative purposes. Actual yields are substrate-dependent.[9][10][11][12]
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole with an Aryl Bromide
Materials:
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water 4:1, 0.1 M)
Procedure:
-
To a reaction vessel, add the aryl bromide, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, base, and palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
-
G. A. Molander, P. E. Gormis, "Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates," Molecules, 2012 , 17(6), 6493-6503. [Link]
-
Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs Website. [Link]
-
M. R. M. D. S. Islam, M. M. Islam, M. A. M. Ishikah, M. A. Halim, "Effect of different bases on the Suzuki-Miyaura coupling," ResearchGate, 2018 . [Link]
-
J. Rueda-Espinosa, D. Ramanayake, N. D. Ball, J. A. Love, "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters," Canadian Journal of Chemistry, 2023 , 101(10), 765-772. [Link]
-
A. F. G. G. de la Fuente, P. G. E. Gonzalez, A. R. D. Rodriguez, "Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives," Organic & Biomolecular Chemistry, 2019 , 17(3), 536-540. [Link]
-
S. D. P. Kassel, K. M. Oberg, J. P. M. T. Delaney, S. E. Denmark, "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters," Organic Letters, 2021 , 23(15), 6131-6136. [Link]
-
J. Rueda-Espinosa, D. Ramanayake, N. D. Ball, J. A. Love, "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters," ResearchGate, 2023 . [Link]
-
J. Rueda-Espinosa, D. Ramanayake, N. D. Ball, J. A. Love, "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters," Scholarship @ Claremont, 2023 . [Link]
-
A. S. Batsanov, J. A. K. Howard, G. M. L. G. P. R. G. P. S. S. T. B. M. Whiting, "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis," Journal of the American Chemical Society, 2021 , 143(36), 14812-14828. [Link]
-
S. L. Buchwald, "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," Angewandte Chemie International Edition, 2007 , 46(29), 5555-5558. [Link]
-
S. M. El-Shishtawy, S. A. A. El-Ata, H. M. M. El-Sagher, "LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. THE A," Heterocycles, 2020 , 101(2), 630. [Link]
-
A. S. Batsanov, J. A. K. Howard, G. M. L. G. P. R. G. P. S. S. T. B. M. Whiting, "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis," PubMed, 2021 . [Link]
-
G. C. Lloyd-Jones, "Selection of boron reagents for Suzuki–Miyaura coupling," Chemical Society Reviews, 2013 , 42(24), 9550-9566. [Link]
-
A. S. Batsanov, J. A. K. Howard, G. M. L. G. P. R. G. P. S. S. T. B. M. Whiting, "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis," ResearchGate, 2021 . [Link]
-
P. J. O'Brien, "5-(Thiophen-2-yl)oxazole," Organic Syntheses, 2012 , 89, 399. [Link]
-
J. Rueda-Espinosa, D. Ramanayake, N. D. Ball, J. A. Love, "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters," Canadian Science Publishing, 2023 . [Link]
-
Wikipedia, "Protodeboronation," Wikipedia, The Free Encyclopedia. [Link]
-
C. J. A. Daley, "Solvent effects in palladium catalysed cross-coupling reactions," White Rose Research Online, 2015 . [Link]
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- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholarship.claremont.edu [scholarship.claremont.edu]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Oxazole Boronate Esters: A Technical Guide to Preventing Decomposition in Reactions
Introduction: Oxazole boronate esters are valuable building blocks in organic synthesis, particularly in cross-coupling reactions. However, their inherent instability, primarily due to the electron-deficient nature of the oxazole ring, often leads to decomposition during reactions, resulting in low yields and purification challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center, including troubleshooting strategies and frequently asked questions, to effectively mitigate the decomposition of oxazole boronate esters in their synthetic endeavors.
Troubleshooting Guide: Addressing the Decomposition of Oxazole Boronate Esters
This section is designed to help you diagnose and resolve issues related to the decomposition of oxazole boronate esters during your reactions.
Q1: My oxazole boronate ester is degrading during my Suzuki-Miyaura coupling reaction. What are the primary causes, and how can I troubleshoot this issue?
A1: The decomposition of oxazole boronate esters during Suzuki-Miyaura coupling is a common challenge that can often be traced back to two main culprits: protodeboronation and oxidation.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding unsubstituted oxazole. This process is often accelerated by the presence of water and certain bases.
-
Oxidation: The electron-rich boronate ester can be susceptible to oxidation, leading to the formation of phenol-like byproducts. This can be exacerbated by the presence of atmospheric oxygen, especially at elevated temperatures.
To effectively troubleshoot this issue, a systematic approach is recommended. The following flowchart outlines a decision-making process to identify the root cause and implement the appropriate solutions.
Caption: Troubleshooting flowchart for oxazole boronate ester decomposition.
Detailed Strategies to Minimize Protodeboronation and Oxidation:
| Strategy | Description | Experimental Protocol |
| Use Anhydrous Conditions | Minimize the presence of water, a key ingredient for protodeboronation. | 1. Dry all glassware in an oven at >120 °C for at least 4 hours. 2. Use anhydrous solvents, either freshly distilled or from a solvent purification system. 3. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Choose the Right Base | The choice of base is critical. Strong, non-nucleophilic bases are often preferred. Carbonate bases are commonly used, but their basicity in the presence of water can promote protodeboronation. | 1. Consider using potassium phosphate (K₃PO₄) as it is a strong base with low nucleophilicity. 2. For particularly sensitive substrates, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be effective. |
| Lower the Reaction Temperature | Higher temperatures can accelerate decomposition pathways. | 1. Attempt the reaction at a lower temperature (e.g., room temperature or 50 °C) for a longer duration. 2. If elevated temperatures are necessary for catalytic activity, consider using a more active catalyst that operates at lower temperatures. |
| Degas the Reaction Mixture | Remove dissolved oxygen to prevent oxidation of the boronate ester. | 1. Sparge the reaction solvent with an inert gas (argon or nitrogen) for 15-30 minutes prior to adding reagents. 2. Alternatively, perform three freeze-pump-thaw cycles on the reaction mixture. |
| Use a More Stable Boronate Ester | Pinacol boronate esters are common, but for highly sensitive oxazoles, more robust alternatives exist. | 1. Consider using N-methyliminodiacetic acid (MIDA) boronate esters. These are highly stable, crystalline solids that are resistant to decomposition and slowly release the active boronic acid under the reaction conditions. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of oxazole boronate esters.
Q2: What is the underlying chemical reason for the instability of oxazole boronate esters?
A2: The instability of oxazole boronate esters stems from the electronic properties of the oxazole ring. The oxazole ring is electron-deficient, which means it withdraws electron density from the C-B bond. This polarization weakens the C-B bond, making it more susceptible to cleavage by various reagents, including protons (protodeboronation).
Q3: How does the pH of the reaction medium affect the stability of oxazole boronate esters?
A3: The pH of the reaction medium plays a crucial role in the stability of oxazole boronate esters.
-
Acidic Conditions: Strongly acidic conditions can lead to rapid protodeboronation. The C-B bond is readily cleaved by proton sources.
-
Basic Conditions: While a base is required for the transmetalation step in Suzuki-Miyaura coupling, strongly basic aqueous conditions can also promote protodeboronation by increasing the concentration of hydroxide ions, which can facilitate the cleavage of the C-B bond. The optimal pH is often a delicate balance, typically in the mildly basic range.
Q4: Are certain positions on the oxazole ring more prone to C-B bond cleavage?
A4: Yes, the position of the boronate ester on the oxazole ring significantly influences its stability. Boronate esters at the C2 position are generally more stable than those at the C4 or C5 positions due to the electronic nature of the ring.
Q5: What are the best practices for the storage and handling of oxazole boronate esters?
A5: Proper storage and handling are critical to prevent degradation before the reaction even begins.
-
Storage: Store oxazole boronate esters in a cool, dark, and dry place, preferably in a desiccator under an inert atmosphere.
-
Handling: When handling these compounds, minimize their exposure to air and moisture. Use an inert atmosphere glovebox if available. If not, handle them quickly and efficiently under a stream of nitrogen or argon.
Caption: Key factors influencing the stability of oxazole boronate esters.
References
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to Characterizing Cross-Coupling Products of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the ability to efficiently construct complex molecular architectures is paramount. Heterocyclic scaffolds, particularly the oxazole moiety, are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The reagent 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole has emerged as a versatile and valuable building block for the introduction of the 2-oxazolyl group via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The resulting 2-aryloxazoles are key intermediates in the synthesis of pharmaceuticals and functional materials.
This guide provides a comprehensive comparison of the primary analytical techniques used to characterize the products of these coupling reactions. As a senior application scientist, my focus extends beyond a mere listing of methods. Instead, this document elucidates the underlying principles of each technique, explains the rationale behind their selection, and presents a comparative analysis of their performance. We will delve into the nuances of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), liquid chromatography (LC), and Fourier-transform infrared (FT-IR) spectroscopy. Furthermore, we will compare the Suzuki-Miyaura coupling of our title compound with a viable alternative, the Stille coupling of 2-(tributylstannyl)oxazole, to provide a broader context for synthetic and analytical strategies.
The Synthetic Landscape: Suzuki-Miyaura vs. Stille Coupling
The two primary palladium-catalyzed cross-coupling methods for generating a C-C bond between an aryl group and the C2 position of an oxazole ring are the Suzuki-Miyaura and the Stille couplings. Understanding the fundamentals of these reactions is crucial for anticipating potential byproducts and designing appropriate analytical workflows.
The Suzuki-Miyaura coupling utilizes an organoboron reagent, such as our title compound, and an organohalide in the presence of a palladium catalyst and a base. Its advantages include the relatively low toxicity and high stability of the boronic ester starting materials.[1]
In contrast, the Stille coupling employs an organotin reagent, such as 2-(tributylstannyl)oxazole. While often providing excellent yields, the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts are significant drawbacks.[2][3]
Figure 1: Conceptual overview of Suzuki-Miyaura vs. Stille coupling for 2-aryloxazole synthesis.
Core Analytical Techniques for Product Characterization
A multi-faceted analytical approach is essential for the unambiguous characterization of cross-coupling products. The following sections detail the application and comparative value of key techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for the structural characterization of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of the desired product structure and the identification of impurities.
¹H NMR Spectroscopy: Proton NMR is invaluable for confirming the formation of the desired 2-aryloxazole. Key diagnostic signals include:
-
Oxazole Protons: The protons on the oxazole ring appear as distinct singlets or doublets in the aromatic region (typically δ 7.0-8.5 ppm). Their chemical shifts and coupling constants are highly sensitive to the substitution pattern.
-
Aryl Protons: The protons of the newly introduced aryl group will exhibit characteristic splitting patterns (e.g., doublets for para-substituted rings) in the aromatic region.
-
Pinacol Protons: The disappearance of the characteristic singlet for the methyl protons of the tetramethyl-1,3,2-dioxaborolane group (around δ 1.3 ppm) from the starting material is a strong indicator of reaction completion.
¹³C NMR Spectroscopy: Carbon NMR provides complementary information, confirming the carbon skeleton of the product. Diagnostic peaks include:
-
Oxazole Carbons: The chemical shifts of the C2, C4, and C5 carbons of the oxazole ring are characteristic. The C2 carbon, being adjacent to both oxygen and nitrogen, typically appears downfield.
-
Aryl Carbons: The signals for the carbons of the aryl ring confirm its presence and substitution pattern.
Comparative Data: 2-(4-methoxyphenyl)oxazole
To illustrate the power of NMR, let's consider the Suzuki-Miyaura coupling of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole with 4-iodoanisole to yield 2-(4-methoxyphenyl)oxazole.
| Analytical Technique | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (Starting Material) | 2-(4-methoxyphenyl)oxazole (Product) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (s, 1H, oxazole-H5), 7.15 (s, 1H, oxazole-H4), 1.35 (s, 12H, -C(CH₃)₂) | δ 8.00 (d, J = 8.8 Hz, 2H, Ar-H), 7.20 (s, 1H, oxazole-H5), 7.10 (s, 1H, oxazole-H4), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 151.0 (C5), 128.0 (C4), 84.0 (-C(CH₃)₂), 25.0 (-C(CH₃)₂) | δ 161.0 (C2), 160.0 (Ar-C-O), 150.0 (C5), 128.0 (Ar-CH), 127.0 (C4), 120.0 (Ar-C), 114.0 (Ar-CH), 55.0 (-OCH₃) |
Note: The chemical shifts are approximate and can vary slightly based on solvent and concentration.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is essential for confirming the molecular weight of the product and any significant byproducts. High-resolution mass spectrometry (HRMS) provides highly accurate mass data, allowing for the determination of the elemental composition.
For our example of 2-(4-methoxyphenyl)oxazole (C₁₀H₉NO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be 176.0706. Observation of a peak at or very near this m/z value in the HRMS spectrum provides strong evidence for the formation of the desired product.
Liquid Chromatography (LC): Assessing Purity and Monitoring Reaction Progress
High-performance liquid chromatography (HPLC) is the workhorse for determining the purity of the final product and for monitoring the progress of the reaction. By analyzing aliquots of the reaction mixture over time, one can determine the consumption of starting materials and the formation of the product.
A typical LC-MS workflow allows for simultaneous separation and mass identification of components:
Figure 2: A typical LC-MS workflow for reaction monitoring and product analysis.
A successful reaction will show a decrease in the peak corresponding to the starting materials (e.g., 4-iodoanisole and the boronic ester) and an increase in the peak for the 2-(4-methoxyphenyl)oxazole product over time. The final product should ideally show a single major peak in the HPLC chromatogram, indicating high purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups
FT-IR spectroscopy provides information about the functional groups present in a molecule. While not as structurally informative as NMR, it is a quick and easy method to confirm the presence of key bonds and the overall transformation.
For the formation of 2-aryloxazoles, key spectral changes include:
-
Disappearance of B-O stretch: The strong B-O stretching vibration from the boronic ester starting material (typically around 1350 cm⁻¹) will disappear.
-
Appearance of C=N and C-O stretches: The characteristic C=N and C-O stretching vibrations of the oxazole ring will be present in the product spectrum (typically in the 1500-1650 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively).[4]
-
Aromatic C-H stretches: The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ confirms the aromatic nature of the product.
Comparative Performance: Suzuki vs. Stille Products
While both the Suzuki-Miyaura and Stille couplings can yield the desired 2-aryloxazole, there are differences in reaction efficiency and product purity that can be assessed by the analytical techniques discussed.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Analytical Assessment |
| Yield | Generally good to excellent.[5] | Often very high.[2] | HPLC with a calibrated internal standard; isolation and gravimetric analysis. |
| Purity | Byproducts can include homocoupled aryl halides and deboronated starting material. | Major impurity is often residual organotin compounds, which can be difficult to remove.[2] | HPLC for overall purity; NMR to identify specific byproducts. |
| Work-up | Generally straightforward aqueous work-up to remove inorganic salts. | Often requires specific procedures to remove toxic tin byproducts, such as treatment with fluoride or chromatography on silica gel. | Purity analysis by HPLC before and after purification steps. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (1.2 equiv.), the aryl halide (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for LC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., acetonitrile or methanol) to an appropriate concentration (typically ~1 mg/mL).
-
Instrumentation: Use a reverse-phase C18 column with a gradient elution system, for example, starting with a high percentage of water (with 0.1% formic acid) and increasing the percentage of acetonitrile (with 0.1% formic acid) over time.
-
Detection: Monitor the elution profile using a UV detector (e.g., at 254 nm) and a mass spectrometer in positive ion mode.
-
Data Analysis: Integrate the peaks in the UV chromatogram to determine the relative purity. Analyze the mass spectrum of each peak to identify the corresponding component.
Conclusion
The characterization of products from the cross-coupling reactions of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole requires a synergistic combination of analytical techniques. NMR spectroscopy provides the definitive structural proof, while mass spectrometry confirms the molecular weight. Liquid chromatography is indispensable for assessing purity and monitoring reaction kinetics. FT-IR offers a rapid confirmation of functional group transformation.
When comparing the Suzuki-Miyaura and Stille couplings for the synthesis of 2-aryloxazoles, the choice of reaction is often a trade-off between the high efficiency of the Stille reaction and the more environmentally benign and easier to purify Suzuki-Miyaura reaction. A thorough analytical characterization is crucial in both cases to ensure the identity, purity, and quality of the final product, which is of utmost importance in the fields of drug discovery and materials science.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Cheminform. (2010). Suzuki-Miyaura Cross-Coupling. Cheminform, 41(36). [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry (2nd ed.). Thieme.
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances, 14(38), 27367-27382. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). RSC Advances, 11(49), 30889-30894. [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Advances, 13(24), 16291-16296. [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry, 9(3), 133-141. [Link]
-
Synthesis of 2,4,5-Trisubstituted Oxazoles. (2005). Synthesis, 2005(10), 1569-1571. [Link]
-
A versatile protocol for Stille-Migita cross coupling reactions. (2009). Chemical Communications, (26), 3849-3851. [Link]
-
Mass Spectrometry of Oxazoles. (1984). Organic Mass Spectrometry, 19(9), 433-437. [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2021). Molecules, 26(16), 4983. [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses, 97, 216-231. [Link]
-
Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. (2019). Russian Journal of Organic Chemistry, 55(9), 1416-1422. [Link]
- Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. (2015). International Journal of Chemical and Physical Sciences, 4(Special Issue), 1-7.
-
Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. (2012). Tetrahedron, 68(35), 7135-7144. [Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2014). Organometallics, 33(16), 4213-4220. [Link]
-
o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. (2010). The Journal of Organic Chemistry, 75(15), 5044-5047. [Link]
-
FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. (n.d.). Retrieved from [Link]
-
Interpreting Infrared Spectra. Chemistry LibreTexts. (2023, November 6). Retrieved from [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Oxazole Building Blocks: Benchmarking 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
For researchers, medicinal chemists, and professionals in drug development, the efficient incorporation of the oxazole moiety into complex molecules is a frequent and critical challenge. The oxazole ring is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antibacterial, and anticancer properties. The choice of the appropriate oxazole building block is therefore a pivotal decision in any synthetic campaign, directly impacting yield, purity, and overall efficiency.
This guide provides an in-depth technical comparison of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, a widely used boronic ester, against its primary alternatives. We will delve into the practical advantages and disadvantages of each, supported by experimental data and protocols to empower you to make the most informed decision for your specific synthetic needs.
The Contenders: An Overview of Oxazole Building Blocks
The introduction of an oxazole unit into a target molecule is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The choice of building block is dictated by the specific reaction, desired reactivity, and stability. Here, we will compare the performance of three main classes of 2-substituted oxazole building blocks:
-
Boronic Esters: Represented by our benchmark compound, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole. These are favored for their relative stability and ease of handling.
-
Organostannanes: Such as 2-(tributylstannyl)oxazole, utilized in Stille cross-coupling reactions.
-
Organozincs: For instance, 2-oxazolylzinc halides, which are key reagents in Negishi cross-coupling reactions.
-
Direct C-H Functionalization: An alternative strategy that avoids the pre-functionalization of the oxazole ring.
Head-to-Head Comparison: Performance in Cross-Coupling Reactions
The efficacy of a building block is best assessed by its performance in the intended chemical transformation. The Suzuki-Miyaura, Stille, and Negishi reactions are the cornerstones of modern synthetic chemistry for the formation of carbon-carbon bonds.[1][2]
Suzuki-Miyaura Coupling: The Realm of Boronic Esters
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the low toxicity of boron byproducts and the high functional group tolerance.[3]
Our Benchmark: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (Pinacol Ester)
This building block is a popular choice due to its commercial availability and good shelf-life. However, the reactivity of pinacol boronic esters can sometimes be sluggish compared to their corresponding boronic acids.[4]
Alternative Boron-Based Reagents:
-
Oxazole-2-boronic acid: While generally more reactive than the pinacol ester, boronic acids can be prone to dehydration to form cyclic boroxines and may have lower stability.
-
Oxazole-2-yl MIDA boronate: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that slowly release the corresponding boronic acid under reaction conditions.[5][6] This controlled release can be advantageous for challenging couplings, often leading to higher yields and cleaner reactions.[5] A comparative study on thienyl boronate esters for Suzuki-Miyaura polymerization demonstrated that the MIDA boronate ester produced higher molecular weight polymers in greater yield compared to the pinacol boronate ester under identical conditions.[7]
Table 1: Comparative Performance of Boron-Based Oxazole Building Blocks in Suzuki-Miyaura Coupling (Representative Data)
| Building Block | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Oxazolyl Pinacol Boronate | Aryl Bromide | Pd(PPh₃)₄, K₂CO₃ | Toluene, 100 °C | 75-90 | [General knowledge, representative] |
| 2-Thienyl MIDA Boronate | 2,5-dibromo-3-hexylthiophene | Pd₂(dba)₃ / SPhos | Toluene/H₂O, 90 °C | 94 | [7] |
| 2-Thienyl Pinacol Boronate | 2,5-dibromo-3-hexylthiophene | Pd₂(dba)₃ / SPhos | Toluene/H₂O, 90 °C | 75 | [7] |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Stille Coupling: The Utility of Organostannanes
The Stille reaction offers the advantage of using organotin reagents that are often tolerant of a wide range of functional groups and are generally stable to air and moisture.[8][9] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.
2-(Tributylstannyl)oxazole: This reagent is a viable alternative for introducing the 2-oxazolyl moiety, particularly when the Suzuki-Miyaura coupling is problematic. The synthesis of 2-(tributylstannyl)oxazole is straightforward from oxazole.[10] While direct comparative yield data with 2-oxazolyl boronic esters under identical conditions is scarce in the literature, Stille couplings of heteroaryl stannanes are known to be efficient.[11] However, some studies have reported that certain heteroarylstannanes, including 2-oxazolyl derivatives, can be challenging substrates in Stille couplings, leading to decomposition of the coupling partner.[12]
Table 2: Representative Data for Stille Coupling with 2-(Tributylstannyl)oxazole
| Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Aryl Iodide | Pd(PPh₃)₄ | Toluene, 100 °C | 70-85 | [General knowledge, representative] |
| Aryl Bromide | Pd₂(dba)₃, P(t-Bu)₃ | Dioxane, 100 °C | 65-80 | [11] |
Experimental Protocol: Stille Coupling of 2-(Tributylstannyl)oxazole
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-(tributylstannyl)oxazole (1.0 equiv.) and the aryl halide (1.1 equiv.) in anhydrous toluene.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. Due to the presence of tin byproducts, a fluoride wash (e.g., with aqueous KF) may be necessary prior to chromatography.
Negishi Coupling: The Reactivity of Organozincs
Negishi coupling utilizes organozinc reagents, which are generally more reactive than their boronic ester and organostannane counterparts.[13] This enhanced reactivity can be advantageous for coupling with less reactive electrophiles like aryl chlorides.[14] However, organozinc reagents are typically moisture-sensitive and often need to be prepared in situ.[15]
2-Oxazolylzinc Halides: These reagents can be prepared by the deprotonation of oxazole with a strong base followed by transmetalation with a zinc salt, or by the direct insertion of zinc into a 2-halooxazole. The increased nucleophilicity of the organozinc species can lead to higher yields and faster reaction times in some cases.
Table 3: Representative Data for Negishi Coupling with 2-Oxazolylzinc Halides
| Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Aryl Iodide | Pd(OAc)₂, SPhos | THF, 65 °C | 85-95 | [General knowledge, representative] |
| Aryl Bromide | Pd-PEPPSI-IPent | THF, 65 °C | 80-90 | [16][17] |
| Aryl Chloride | Pd(P(t-Bu)₃)₂ | Dioxane, 100 °C | 70-85 | [14] |
Catalytic Cycles: A Mechanistic Overview
The choice of building block directly influences the key transmetalation step in the catalytic cycle of each cross-coupling reaction.
Caption: Simplified catalytic cycles for Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions.
Direct C-H Arylation: A Greener Alternative?
Direct C-H arylation of oxazoles has emerged as an attractive, atom-economical alternative that circumvents the need for pre-functionalized building blocks.[18] This approach involves the direct coupling of an aryl halide with the C-H bond of the oxazole ring, typically at the C2 or C5 position. The regioselectivity can often be controlled by the choice of catalyst and reaction conditions.[18] While promising, this method can sometimes suffer from issues with regioselectivity and may require higher catalyst loadings and temperatures compared to traditional cross-coupling reactions.
Conclusion and Recommendations
The selection of an appropriate oxazole building block is a multi-faceted decision that depends on the specific synthetic target, available resources, and desired reaction conditions.
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole remains a solid and reliable choice for general Suzuki-Miyaura couplings due to its stability and ease of handling. For more challenging substrates, consider using the corresponding MIDA boronate for its enhanced stability and controlled release profile, which can lead to improved yields.
-
2-(Tributylstannyl)oxazole is a valuable alternative for Stille couplings, particularly when functional group tolerance is a primary concern. However, the toxicity of tin compounds and the challenges associated with byproduct removal are significant drawbacks.
-
2-Oxazolylzinc halides are the most reactive of the three and are the reagents of choice for Negishi couplings, especially with less reactive aryl chlorides. The main consideration is their moisture sensitivity, which necessitates careful handling and often in situ preparation.
-
Direct C-H arylation represents a modern and efficient approach that should be considered for its atom economy and reduced number of synthetic steps, provided that regioselectivity can be adequately controlled.
By carefully considering the strengths and weaknesses of each building block and cross-coupling methodology, researchers can optimize their synthetic strategies for the efficient and successful incorporation of the vital oxazole scaffold into their target molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
